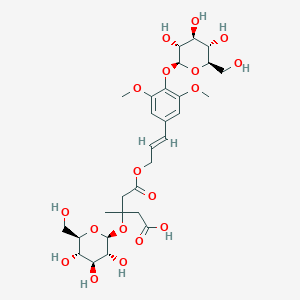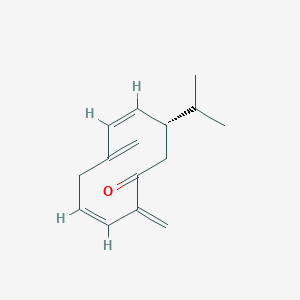
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide, also known as HPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HPPA is a white crystalline powder that is soluble in water and has a molecular weight of 227.27 g/mol.
作用机制
The exact mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-inflammatory drugs such as nonsteroidal anti-inflammatory drugs (NSAIDs). However, one limitation of using N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide for the treatment of pain and inflammation. Another area of interest is the use of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide as a biomaterial for tissue engineering and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide and its potential applications in other fields such as agriculture and materials science.
合成方法
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide can be synthesized by reacting 4-methoxyphenylacetic acid with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
科学研究应用
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide has also been studied for its potential use as a biomaterial for tissue engineering and drug delivery due to its biocompatibility and biodegradability.
属性
产品名称 |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
N-(3-hydroxypropyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-16-11-5-3-10(4-6-11)9-12(15)13-7-2-8-14/h3-6,14H,2,7-9H2,1H3,(H,13,15) |
InChI 键 |
UQSQWQYUUSHIMS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCO |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)

![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)
![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)



![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)


